molecular formula C14H28N2O2 B2655526 (R)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate CAS No. 1027346-39-9

(R)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate

Cat. No.: B2655526
CAS No.: 1027346-39-9
M. Wt: 256.39
InChI Key: IYSSNDNZJKNZSX-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and drug discovery due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate typically involves the use of piperidine as a starting material. One common method includes the protection of the piperidine nitrogen, followed by alkylation and subsequent deprotection steps . The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases such as sodium hydroxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

®-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

®-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate is unique due to its specific structural features and the presence of the tert-butyl and 2-methylpropyl groups.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methylpropylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)9-15-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSSNDNZJKNZSX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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